molecular formula C21H35NO B1665469 Amorolfine CAS No. 78613-35-1

Amorolfine

Cat. No. B1665469
CAS RN: 78613-35-1
M. Wt: 317.5 g/mol
InChI Key: MQHLMHIZUIDKOO-UHFFFAOYSA-N
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Patent
US04384116

Procedure details

4-[3-(p-tert.amyl-phenyl)-2-methyl-propyl]-2,6-dimethyl-morpholine, b.p. 136°-138° C./0.04 Torr is prepared from 4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine and 2-methyl-2-butanol.
Name
4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:3][N:4]1[CH2:9][CH:8]([CH3:10])[O:7][CH:6]([CH3:11])[CH2:5]1.[CH3:19][C:20](O)([CH2:22][CH3:23])[CH3:21]>>[C:20]([C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH:2]([CH3:1])[CH2:3][N:4]2[CH2:5][CH:6]([CH3:11])[O:7][CH:8]([CH3:10])[CH2:9]2)=[CH:18][CH:17]=1)([CH2:22][CH3:23])([CH3:21])[CH3:19]

Inputs

Step One
Name
4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN1CC(OC(C1)C)C)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC)C1=CC=C(C=C1)CC(CN1CC(OC(C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04384116

Procedure details

4-[3-(p-tert.amyl-phenyl)-2-methyl-propyl]-2,6-dimethyl-morpholine, b.p. 136°-138° C./0.04 Torr is prepared from 4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine and 2-methyl-2-butanol.
Name
4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:3][N:4]1[CH2:9][CH:8]([CH3:10])[O:7][CH:6]([CH3:11])[CH2:5]1.[CH3:19][C:20](O)([CH2:22][CH3:23])[CH3:21]>>[C:20]([C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH:2]([CH3:1])[CH2:3][N:4]2[CH2:5][CH:6]([CH3:11])[O:7][CH:8]([CH3:10])[CH2:9]2)=[CH:18][CH:17]=1)([CH2:22][CH3:23])([CH3:21])[CH3:19]

Inputs

Step One
Name
4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN1CC(OC(C1)C)C)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC)C1=CC=C(C=C1)CC(CN1CC(OC(C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.